ETA Receptor Binding Affinity: 65-Fold Reduction Versus Parent Ambrisentan Eliminates Pharmacological Contribution
4-Hydroxymethyl ambrisentan exhibits approximately 65-fold lower binding affinity for the human ETA receptor compared to the parent drug ambrisentan [1]. Ambrisentan itself is a high-affinity ETA antagonist with Ki = 0.011–0.016 nM and >4000-fold selectivity over ETB [2]. Combining the 65-fold affinity deficit with the 4% relative systemic AUC means the metabolite's receptor occupancy at clinically achieved plasma concentrations is negligible; regulatory documentation explicitly states it 'is not expected to contribute to pharmacological activity of ambrisentan' [1]. This represents a class-level inference about metabolite inertness that stands in marked contrast to active metabolites of other ERAs, such as desmethyl bosentan, which retains potent PXR activation and CYP3A4 induction capacity [3].
| Evidence Dimension | ETA receptor binding affinity (relative to parent drug) |
|---|---|
| Target Compound Data | 65-fold lower affinity vs. ambrisentan; plasma AUC ~4% of parent |
| Comparator Or Baseline | Ambrisentan: Ki = 0.011–0.016 nM (ETA), >4000-fold ETA/ETB selectivity; desmethyl bosentan: retains CYP3A4 induction (6-fold mRNA at 50 µM) and PXR activation |
| Quantified Difference | ~65-fold lower ETA binding; combined affinity–exposure product renders metabolite pharmacologically silent |
| Conditions | Human recombinant ETA receptor binding assay; steady-state plasma pharmacokinetics in healthy subjects and PAH patients |
Why This Matters
For pharmacologists and DDI researchers, the confirmed pharmacological silence of this metabolite makes it an ideal negative control probe for isolating parent drug effects and a clean biomarker of CYP3A4-mediated ambrisentan metabolism without confounding receptor activity.
- [1] RxReasoner. Ambrisentan Pharmacology. 2022. Source: Health Products Regulatory Authority (IE). View Source
- [2] Ambrisentan (Actavis Pharma, Inc.) FDA Package Insert, Page 3. Revised 2025. View Source
- [3] Weiss J, Baumann S, Theile D, Haefeli WE. Desmethyl bosentan displays a similar in vitro interaction profile as bosentan. Chem Biol Interact. 2015;232:80-86. View Source
